4,7-Dibromobenzo[c]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Dibromobenzo[c]thiophene is an organobromine compound with the molecular formula C8H4Br2S It is a derivative of benzo[c]thiophene, where two bromine atoms are substituted at the 4 and 7 positions of the thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4,7-Dibromobenzo[c]thiophene can be synthesized through several methods. One common approach involves the bromination of benzo[c]thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs in an inert solvent such as dichloromethane or chloroform, and the reaction temperature is maintained at room temperature or slightly elevated .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4,7-Dibromobenzo[c]thiophene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura and Stille cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used.
Cross-Coupling: Palladium catalysts, along with bases like potassium carbonate or cesium carbonate, are employed in solvents such as toluene or tetrahydrofuran (THF).
Major Products: The major products formed from these reactions include various substituted benzo[c]thiophene derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
4,7-Dibromobenzo[c]thiophene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 4,7-dibromobenzo[c]thiophene exerts its effects is primarily through its ability to participate in various chemical reactions, forming new compounds with desired properties. Its molecular targets and pathways depend on the specific application and the nature of the substituents introduced during the reactions .
Vergleich Mit ähnlichen Verbindungen
4,7-Dibromobenzo[d][1,2,3]thiadiazole: Similar in structure but contains a thiadiazole ring instead of a thiophene ring.
4,8-Dibromobenzo[1,2-d4,5-d’]bis([1,2,3]thiadiazole): Another related compound with a bis-thiadiazole structure.
Uniqueness: 4,7-Dibromobenzo[c]thiophene is unique due to its specific bromine substitution pattern, which allows for selective functionalization and the formation of diverse derivatives. Its versatility in cross-coupling reactions and its role in the synthesis of advanced materials make it a valuable compound in both academic and industrial research .
Eigenschaften
Molekularformel |
C8H4Br2S |
---|---|
Molekulargewicht |
291.99 g/mol |
IUPAC-Name |
4,7-dibromo-2-benzothiophene |
InChI |
InChI=1S/C8H4Br2S/c9-7-1-2-8(10)6-4-11-3-5(6)7/h1-4H |
InChI-Schlüssel |
DPKFDNLBAPZRMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=CSC=C2C(=C1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.